molecular formula C7H4F5N3 B1480811 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile CAS No. 2098069-74-8

2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile

Cat. No. B1480811
CAS RN: 2098069-74-8
M. Wt: 225.12 g/mol
InChI Key: DQTQSEYZBCJRIR-UHFFFAOYSA-N
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Description

“2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile” is a synthetic organic compound . It is a motif important to the agrochemical industry .


Synthesis Analysis

The synthesis of this compound involves difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily difluoromethylation processes . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .

Scientific Research Applications

Synthesis and Characterization

  • Research has demonstrated the effective synthesis of novel compounds involving 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile as a key intermediate or related structures. For instance, the efficient synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides was achieved, highlighting the compound's utility in creating complex molecules with potential biological activities (Prabakaran, Khan, & Jin, 2012).

  • Another study focused on the synthesis of 4,4-difluoro-1H-pyrazole derivatives, indicating the compound's role in the development of fluorinated heterocycles, which are of interest due to their unique chemical properties and potential pharmaceutical applications (Breen, Sandford, Patel, & Fray, 2014).

Structural Analysis and Properties

  • Studies have also delved into the structural characterization and analysis of compounds related to 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile. For example, the X-ray crystal structure and optical properties of novel oxadiazole derivatives were investigated, providing insights into the structural features that influence their optical behaviors (Jiang, Liu, Lv, & Zhao, 2012).

  • The synthesis and characterization of a silver(I) complex supported by a partially fluorinated scorpionate ligand showcased the versatility of related pyrazole compounds in stabilizing rare silver(I) complexes, which could have implications in materials science and coordination chemistry (Dias & Kulkarni, 2016).

Applications in Chemical Synthesis

  • The synthesis of a series of trifluoromethylazoles and the determination of pKa values of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy have been conducted, highlighting the compound's role in creating trifluoromethylazoles with potential use in measuring pH in biological media (Jones, Branch, Thompson, & Threadgill, 1996).

Future Directions

The future directions in the research of this compound involve the precise site-selective installation of CF2H onto large biomolecules such as proteins . This field of research has benefited from the invention of multiple difluoromethylation reagents .

properties

IUPAC Name

2-[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5N3/c8-6(9)15-4(1-2-13)3-5(14-15)7(10,11)12/h3,6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTQSEYZBCJRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)C(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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